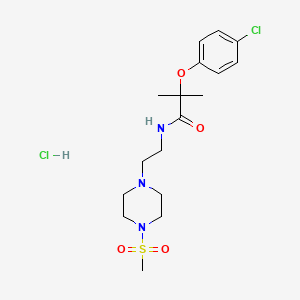

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)propanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)propanamide hydrochloride, is a chemically synthesized molecule that appears to be designed for interaction with biological receptors. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with biological systems, such as dopamine receptors.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzene derivatives with piperazine under controlled conditions. For example, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol, as described in one of the papers, involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction parameters, such as raw material ratio, reaction time, and temperature, are optimized to achieve a high yield of 88.5% . This suggests that the synthesis of the compound would also require careful optimization of reaction conditions to achieve a high yield and purity.

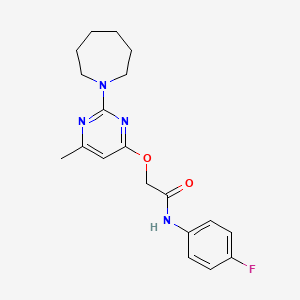

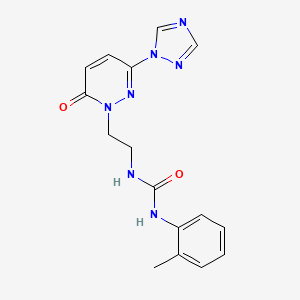

Molecular Structure Analysis

The molecular structure of the compound likely includes a piperazine ring, which is a common feature in compounds that target dopamine receptors. The presence of a 4-chlorophenoxy group and a methylsulfonyl group suggests that the compound may have been designed to modulate the molecule's interaction with its target receptor, potentially enhancing its selectivity or affinity .

Chemical Reactions Analysis

The chemical reactions involving compounds with a piperazine ring and substituted benzene moieties typically aim to modify the molecule's pharmacological profile. For instance, structural modifications on the amide bond and alkyl chain in N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide resulted in a decrease in dopamine D(4) receptor affinity . This indicates that similar modifications in the compound of interest could also influence its binding to target receptors.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do provide information on similar compounds. These properties are crucial for understanding the compound's solubility, stability, and overall suitability for in vivo studies. The presence of a hydrochloride salt form suggests that the compound may have enhanced water solubility, which is often desirable for biological applications.

科学的研究の応用

Alzheimer’s Disease Research

Research has led to the synthesis of new N-substituted derivatives aimed at evaluating potential drug candidates for Alzheimer’s disease. These derivatives have been studied for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. The study provides a basis for the validity of synthesized compounds as new drug candidates, evaluated through haemolytic activity (Rehman et al., 2018).

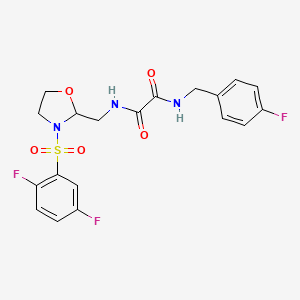

Antimicrobial Activity

Several derivatives have been prepared and tested for their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants. This study briefly investigates structure-activity relationships, revealing that substitutions on the benzhydryl and sulfonamide rings influence antibacterial activity. Some synthesized compounds showed significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

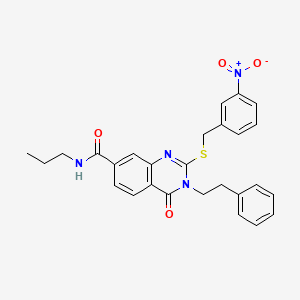

Cancer Research

Compounds have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, revealing that certain derivatives exhibited good activity, identifying potential anticancer agents (Mallesha et al., 2012).

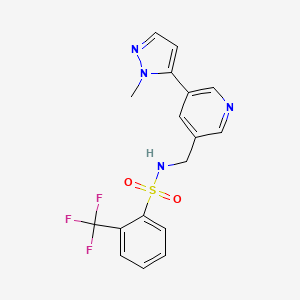

Enzyme Inhibition

A study on s-triazine derivatives incorporating sulfanilamide and piperazine structural motifs reported appreciable inhibition of carbonic anhydrase isoforms relevant to physiological and pathological conditions. This suggests potential for the development of unconventional anticancer drugs targeting hypoxia-induced isoforms (Havránková et al., 2018).

Lipid Peroxidation Inhibition

Novel inhibitors of lipid peroxidation, based on amino steroids including piperazine structures, have been identified as potent agents against oxidative stress, suggesting potential therapeutic applications in conditions mediated by free radical damage (Braughler et al., 1987).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O4S.ClH/c1-17(2,25-15-6-4-14(18)5-7-15)16(22)19-8-9-20-10-12-21(13-11-20)26(3,23)24;/h4-7H,8-13H2,1-3H3,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHUSRUDEMULQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN1CCN(CC1)S(=O)(=O)C)OC2=CC=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)

![Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2542103.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)

![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)